molecular formula C7H4Br2F3NO B1447409 4,5-Dibromo-2-(trifluoromethoxy)aniline CAS No. 1805123-70-9

4,5-Dibromo-2-(trifluoromethoxy)aniline

Cat. No. B1447409
M. Wt: 334.92 g/mol
InChI Key: UAEDUKCOOBBCRX-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(trifluoromethoxy)aniline is a chemical compound with diverse applications in scientific research. It has a molecular weight of 334.92 . The linear formula for this compound is C6H2Br2OCF3NH2 .


Synthesis Analysis

The synthesis of similar compounds like 2,6-Dibromo-4-(trifluoromethoxy)aniline involves the use of 4-trifluoro-methoxyaniline as a raw material . The reaction is carried out under whipped state, with a stirring velocity of 300~500r/min . In the solvent, inert grinding medium is added, and bromine and hydrogen peroxide are dripped successively to react .


Molecular Structure Analysis

The InChI code for 2,6-Dibromo-4-(trifluoromethoxy)aniline, a similar compound, is 1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 . The SMILES string for this compound is Nc1c(Br)cc(OC(F)(F)F)cc1Br .


Chemical Reactions Analysis

4-(Trifluoromethoxy)aniline, a related compound, has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Shiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 70-74 °C . The compound is insoluble in water .

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and to use only under a chemical fume hood .

properties

IUPAC Name

4,5-dibromo-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c8-3-1-5(13)6(2-4(3)9)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEDUKCOOBBCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2-(trifluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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